molecular formula C8H15NO3 B15269428 Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate

Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate

Cat. No.: B15269428
M. Wt: 173.21 g/mol
InChI Key: RBWXTFOHKJCMKS-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2-methyloxolane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxolane derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methyloxolan-2-yl)acetate: Similar structure but lacks the amino group.

    Methyl 2-(3-aminooxetan-3-yl)acetate: Contains an oxetane ring instead of an oxolane ring.

    Methyl 2-(3-(methylamino)oxolan-3-yl)acetate hydrochloride: Contains a methylamino group instead of an amino group.

Uniqueness

Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate is unique due to the presence of both an amino group and a methyl ester group on the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-(3-amino-2-methyloxolan-3-yl)acetate

InChI

InChI=1S/C8H15NO3/c1-6-8(9,3-4-12-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3

InChI Key

RBWXTFOHKJCMKS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(CC(=O)OC)N

Origin of Product

United States

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